An In-depth Technical Guide to Ethylenebis(chloroformate): Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Ethylenebis(chloroformate): Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of ethylenebis(chloroformate), a versatile bifunctional reagent. The information is curated for researchers and professionals in the fields of chemical synthesis and drug development, with a focus on data-driven insights and practical methodologies.
Chemical Properties and Structure
Ethylenebis(chloroformate), with the CAS number 124-05-0, is a reactive organic compound utilized as a crosslinking agent and a monomer in the synthesis of various polymers and bioactive molecules.[1] Its bifunctional nature, possessing two chloroformate groups, allows for the covalent linkage of two nucleophilic moieties.
Physicochemical Properties
A summary of the key physicochemical properties of ethylenebis(chloroformate) is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄Cl₂O₄ | [1] |
| Molecular Weight | 186.98 g/mol | [1] |
| Density | 1.436 g/mL at 25 °C | [1] |
| Boiling Point | 53-55 °C at 0.3 mmHg | [1] |
| Flash Point | > 110 °C (closed cup) | [1] |
| Refractive Index (n20/D) | 1.436 | [1] |
Structural Information
The structural details of ethylenebis(chloroformate) are crucial for understanding its reactivity and applications.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(chloroformyloxy)ethyl chloroformate | |
| Linear Formula | ClCO₂CH₂CH₂O₂CCl | [2] |
| SMILES | ClC(=O)OCCOC(=O)Cl | |
| InChI Key | FMACOGSACRRIMK-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthesis
Ethylenebis(chloroformate) is typically synthesized by the reaction of ethylene glycol with an excess of phosgene or a phosgene equivalent like triphosgene.[5] The reaction is generally carried out in an inert solvent at low temperatures to control the exothermic reaction and minimize the formation of byproducts.
General Experimental Protocol for Synthesis:
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Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acid gases is charged with a solution of ethylene glycol in a suitable inert solvent (e.g., dichloromethane, toluene).
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Reagent Addition: The solution is cooled in an ice-salt bath, and a solution of phosgene or triphosgene in the same solvent is added dropwise with vigorous stirring.
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Reaction Conditions: The temperature is maintained below 10 °C throughout the addition. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
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Work-up and Purification: The reaction mixture is then purged with an inert gas (e.g., nitrogen) to remove excess phosgene and hydrogen chloride. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Caption: General workflow for the synthesis of ethylenebis(chloroformate).
Reactivity
The reactivity of ethylenebis(chloroformate) is dominated by the two electrophilic chloroformate groups. These groups readily react with nucleophiles such as amines, alcohols, and thiols to form stable carbamates, carbonates, and thiocarbonates, respectively. This reactivity makes it an excellent crosslinking agent.
Reaction with Amines to Form Biscarbamates:
Ethylenebis(chloroformate) reacts with primary or secondary amines to form biscarbamates. This reaction is fundamental to its use as a crosslinker in polymer and bioconjugate chemistry.
Caption: Reaction of ethylenebis(chloroformate) with amines.
Experimental Protocols
Analytical Methods
The purity and identity of ethylenebis(chloroformate) can be assessed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
While a direct GC-MS method for ethylenebis(chloroformate) is not commonly reported, its analysis can be approached by derivatization. However, given its volatility, a direct injection method with a suitable column (e.g., a low- to mid-polarity column) and a temperature program that avoids on-column decomposition is feasible. The mass spectrum would be expected to show characteristic fragments corresponding to the loss of chlorine, carbon monoxide, and fragments of the ethylene glycol backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A solution of the compound in an appropriate deuterated solvent (e.g., CDCl₃) would be prepared. The spectrum is expected to show a singlet for the four equivalent protons of the ethylene bridge.
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¹³C NMR: A more concentrated solution would be used to obtain the ¹³C NMR spectrum. The spectrum should display a signal for the ethylene carbons and a downfield signal for the carbonyl carbons of the chloroformate groups.
Applications in Drug Development
The bifunctional nature of ethylenebis(chloroformate) makes it a valuable tool in drug development, primarily as a crosslinking agent and a linker.
Crosslinking Agent for Drug Delivery Systems
Ethylenebis(chloroformate) can be used to crosslink polymers to form hydrogels or nanoparticles for controlled drug release. For instance, it has been utilized to synthesize biscarbamate cross-linked polyethylenimine (PEI) derivatives.[2] These crosslinked PEI variants exhibit lower cytotoxicity and high efficiency for gene delivery, making them promising non-viral vectors for gene therapy.
Caption: Application of ethylenebis(chloroformate) in drug delivery.
Linker in Bioconjugation
The reactivity of ethylenebis(chloroformate) with amines and other nucleophiles allows for its use as a short, flexible linker in bioconjugation. It can be used to connect a drug molecule to a targeting moiety, such as an antibody, to create antibody-drug conjugates (ADCs). The resulting carbamate or carbonate linkages offer good stability in physiological conditions. While specific examples with ethylenebis(chloroformate) in clinically approved ADCs are not prominent, the underlying chemistry is a staple in the field of bioconjugation.
Monomer for Biomedical Polymers
Ethylenebis(chloroformate) can serve as a monomer in the synthesis of polyurethanes and polycarbonates.[6] By reacting it with diols or diamines, polymers with tailored properties for biomedical applications can be produced. These polymers can be designed to be biodegradable and biocompatible, making them suitable for use in medical devices, tissue engineering scaffolds, and drug delivery systems.[2][7]
Safety Information
Ethylenebis(chloroformate) is a corrosive and acutely toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, in a well-ventilated fume hood. It is harmful if swallowed and causes severe skin burns and eye damage.[2]
This technical guide provides a foundational understanding of ethylenebis(chloroformate). Researchers are encouraged to consult the cited literature and safety data sheets for more detailed information and specific experimental conditions.
References
- 1. Ethylenebis(chloroformate) 98 124-05-0 [sigmaaldrich.com]
- 2. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. TRIETHYLENE GLYCOL BIS(CHLOROFORMATE)(17134-17-7) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. daneshjoos.farafile.ir [daneshjoos.farafile.ir]
- 7. Designed Polyurethanes for Potential Biomedical and Pharmaceutical Applications: Novel Synthetic Strategy for Preparing Sucrose Containing Biocompatible and Biodegradable Polyurethane Networks - PMC [pmc.ncbi.nlm.nih.gov]
